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Stearyl Palmitate

Cat. No.: B012847
CAS No.: 100231-75-2
M. Wt: 508.9 g/mol
InChI Key: BILPUZXRUDPOOF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Fatty Acid Esters Stearyl palmitate is a fatty acid ester. Its chemical structure is derived from the formal condensation of the carboxyl group of palmitic acid with the hydroxyl group of stearyl alcohol.nih.govPalmitic acid is a saturated fatty acid with a 16-carbon chain (hexadecanoic acid), while stearyl alcohol (octadecan-1-ol) is a saturated fatty alcohol with an 18-carbon chain.ebi.ac.ukebi.ac.ukThe resulting ester, this compound, has a total of 34 carbon atoms in its main chain and the molecular formula C₃₄H₆₈O₂.larodan.com

The IUPAC name for this compound is octadecyl hexadecanoate. nih.govebi.ac.uk It is also known by several synonyms, including octadecyl palmitate and hexadecanoic acid, octadecyl ester. larodan.com As a wax ester, it belongs to the broader class of fatty acyls. lipotype.com

The structure of this compound can be represented by the SMILES notation: CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC. nih.gov

Occurrence and Biological Significance of Wax Esters in Natural Systems Wax esters, including this compound, are widely distributed in nature and serve diverse biological functions.lipotype.comnih.govlabinsights.nlThey are key components of surface lipids in plants, insects, and animals, where they often play roles in limiting water diffusion and providing protection against environmental stress.lipotype.comlipotype.comFor instance, many terrestrial arthropods utilize large quantities of wax esters on their cuticles to reduce evaporative water loss.nih.govPlants such as jojoba also store significant amounts of wax esters.nih.gov

In mammals, wax esters are primarily produced by sebaceous glands in the skin and meibomian glands, which contribute to the protective fluid covering the eyes. lipotype.comlipotype.com These lipids serve various purposes, including energy storage and providing buoyancy in marine animals. lipotype.comnih.gov Beeswax and wool wax (lanolin) also contain high proportions of wax esters. lipotype.comechemi.com this compound has been identified as a metabolite in corals, specifically Sinularia simpsoni. nih.govebi.ac.uk It has also been reported in Bombax ceiba and Triticum aestivum. nih.govinvivochem.com

Wax esters are generally water-insoluble and tend to be solid at biological temperatures due to their long hydrocarbon chains. nih.govbritannica.com This property contributes to their function as water repellents. britannica.com

Historical Perspectives in this compound Research The study of fats and oils, which include the components of wax esters, has historical roots in the early 19th century. Michel Chevreul's work on the chemical nature of fats of animal origin, published between 1813 and 1823, was foundational in establishing the understanding of fatty acids and their esters.aocs.orgWhile specific early research focused solely on this compound is not extensively documented in the provided results, the investigation into the constituent fatty acids (palmitic acid and stearic acid) and fatty alcohols (stearyl alcohol) would have formed the basis for understanding this compound. Palmitic acid and stearic acid were among the fatty acids studied historically.aocs.orgcir-safety.orgThe synthesis and properties of long-chain aliphatic compounds, including fatty acid esters and fatty alcohols, were subjects of chemical studies in the early to mid-20th century.chemchart.comResearch into the composition of natural waxes like spermaceti, which contains cetyl palmitate (a related wax ester), also contributed to the broader knowledge of wax ester chemistry.atamankimya.comcir-safety.org

Data Table: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₄H₆₈O₂ larodan.com
Molecular Weight508.9 g/mol nih.gov
IUPAC NameOctadecyl hexadecanoate nih.gov
Physical DescriptionWhite crystals or flakes nih.gov
Melting Point57-59 °C (135 °F) ulprospector.comalfa-chemistry.com
Solubility in WaterInsoluble / Practically insoluble alfa-chemistry.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H68O2 B012847 Stearyl Palmitate CAS No. 100231-75-2

Properties

IUPAC Name

octadecyl hexadecanoate
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InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
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InChI Key

BILPUZXRUDPOOF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
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Molecular Formula

C34H68O2
Record name STEARYL PALMITATE
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DSSTOX Substance ID

DTXSID0026048
Record name Octadecyl hexadecanoate
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Molecular Weight

508.9 g/mol
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Physical Description

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS]
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Flash Point

460 °F (238 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water
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Density

Specific gravity: 0.935 at 25 °C
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Impurities

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present.
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Color/Form

Translucent, pale yellow, soft tenacious solid

CAS No.

2598-99-4, 100231-75-2, 8006-54-0
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Melting Point

131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/
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Advanced Synthetic Methodologies for Stearyl Palmitate

Enzymatic Synthesis Pathways of Stearyl Palmitate

Enzymatic synthesis of wax esters like this compound utilizes biocatalysts, primarily lipases, to facilitate the esterification reaction between a fatty acid (palmitic acid) and a fatty alcohol (stearyl alcohol). This approach is often favored due to its mild reaction conditions, high selectivity, and reduced generation of unwanted byproducts compared to traditional chemical methods.

Biocatalyst Selection and Engineering for Esterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most widely employed biocatalysts for the synthesis of fatty acid esters. These enzymes naturally catalyze the hydrolysis of triglycerides but can also catalyze the reverse reaction, esterification, in low water activity environments. nih.gov

Key considerations for biocatalyst selection include enzyme origin, specificity, and stability. Immobilized lipases are particularly useful in synthesis as they can be easily recovered and reused, improving process economics. Candida antarctica lipase (B570770) B (CALB), often commercially available as Novozym 435, is a frequently used and highly effective biocatalyst for esterification reactions involving long-chain fatty acids and alcohols. nih.govum.escsic.esfrontiersin.orgnih.gov Another relevant lipase is from Thermomyces lanuginosus, available as Lipozyme TL IM, which has also been investigated for ester synthesis and can be a less expensive alternative to Novozym 435. csic.es

Enzyme engineering techniques can further enhance the performance of lipases for specific synthesis reactions. While specific examples of engineering lipases solely for this compound synthesis are not extensively detailed in the provided results, the general principle involves modifying the enzyme structure to improve substrate binding, catalytic efficiency, or stability under reaction conditions. Bioimprinting of lipases has also been explored to enhance their activity in esterification reactions. researchgate.net The inherent high specificity and selectivity of enzymes allow for targeted synthesis, potentially minimizing the formation of positional or structural isomers. nih.gov

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of enzymatically synthesized this compound. Key parameters include temperature, reaction time, enzyme load, substrate molar ratio, and the reaction medium.

The reaction temperature significantly influences enzyme activity and stability. While mild temperatures are characteristic of enzymatic reactions, the optimal temperature is enzyme-specific and can vary depending on the reaction medium and substrates. Studies on similar enzymatic esterifications have shown optimal temperatures ranging from 40 °C to 90 °C. um.esnih.govasianpubs.orgoup.com

Reaction time needs to be optimized to achieve maximum conversion without leading to enzyme deactivation or potential side reactions. The optimal time is dependent on the enzyme activity, substrate concentrations, and other reaction conditions. nih.govasianpubs.orgoup.comresearchgate.net

Enzyme load, typically expressed as a percentage of the total substrate weight, affects the reaction rate. Higher enzyme loads generally lead to faster reactions and higher conversions, but an excessive amount may not be cost-effective. nih.govresearchgate.netoup.comresearchgate.net

The molar ratio of substrates (stearyl alcohol to palmitic acid) can influence the reaction equilibrium and the final yield. Stoichiometric or slightly excess amounts of one substrate are typically used to drive the reaction towards ester formation. nih.govresearchgate.netasianpubs.orgoup.comresearchgate.net

The reaction medium plays a critical role, especially in enzymatic synthesis involving hydrophobic substrates like fatty acids and alcohols. While solvent-free systems are preferred for their environmental benefits and to simplify downstream processing, the solubility of substrates can be a limiting factor. nih.govum.esnih.govresearchgate.net The use of a suitable solvent or a co-solvent system can improve substrate miscibility and enhance reaction rates. nih.govcsic.esnih.gov

Removing water generated during the esterification reaction is essential to shift the equilibrium towards product formation and achieve high yields. This can be achieved through various methods, such as conducting the reaction under vacuum or by continuous removal of water using techniques like molecular sieves or azeotropic distillation. um.esmdpi.com

Research findings on the enzymatic synthesis of similar wax esters provide insights into the optimization process. For example, the enzymatic synthesis of cetyl palmitate using Novozym 435 in a solvent-free system achieved conversions higher than 98.5% under optimized conditions. um.es

Here is a representative table illustrating the effect of varying parameters on enzymatic esterification yield, based on findings from similar systems:

ParameterRange StudiedEffect on Yield (General Trend)Optimal Range (Example)Source (Related Ester)
Temperature35 - 90 °CIncreases then decreases45 - 60 °C nih.govasianpubs.org (Ethyl palmitate, Starch palmitate)
Enzyme Load0.1 - 6% (w/w)Increases4.8 - 5.86% (w/w) nih.govresearchgate.netoup.comresearchgate.net (MLCT, POS, n-butyl palmitate, Trehalose palmitate)
Substrate Molar Ratio (Alcohol:Acid)1:1 - 1:3Varies, often slight excess of one reactant is optimal1:1 - 2.25:1 nih.govresearchgate.netasianpubs.orgresearchgate.net (Ethyl palmitate, POS, n-butyl palmitate, Trehalose palmitate)
Reaction Time3 - 12 hoursIncreases then plateaus/decreases4 - 10 hours nih.govasianpubs.orgoup.comresearchgate.net (Ethyl palmitate, MLCT, POS, Trehalose palmitate)

Note: The optimal ranges and effects are generalized from studies on related fatty acid ester enzymatic synthesis and may vary specifically for this compound.

Chemical Synthesis Approaches for this compound Production

Chemical synthesis of this compound typically involves the direct esterification of palmitic acid with stearyl alcohol or the reaction of a reactive derivative of palmitic acid (e.g., acyl chloride) with stearyl alcohol. These methods often require catalysts and higher reaction temperatures compared to enzymatic routes.

Esterification Reactions: Novel Reagents and Conditions

Direct esterification is a common chemical route for synthesizing this compound, reacting palmitic acid and stearyl alcohol with the removal of water. This reaction is typically catalyzed by acids. Traditional catalysts include strong mineral acids like sulfuric acid or organic acids like p-toluenesulfonic acid. mdpi.comgoogle.comtubitak.gov.tr

Novel solid acid catalysts have been explored to overcome the drawbacks of homogeneous catalysts, such as difficulty in separation and potential corrosion. Montmorillonite-based clays (B1170129) and SO3H-carbon catalysts derived from renewable resources like glycerol (B35011) have shown catalytic activity in the esterification of fatty acids with alcohols. mdpi.comajgreenchem.com These heterogeneous catalysts can be easily recovered by filtration and potentially reused. ajgreenchem.com

Lead (II) nitrate (B79036) has also been reported as a catalyst for the esterification of palmitic acid with various alcohols, including stearyl alcohol, achieving high yields (up to 97%). scitepress.org

Another chemical approach involves using activated derivatives of the fatty acid. For instance, palmitoyl (B13399708) chloride can react with stearyl alcohol to form this compound. This reaction often requires a base to neutralize the hydrochloric acid generated. google.com While this method can proceed under relatively mild conditions, it involves handling reactive acyl chlorides.

The reaction conditions for chemical esterification, including temperature, reaction time, catalyst amount, and the use of solvents, significantly impact the yield and purity. High temperatures are often employed to increase reaction rates and facilitate water removal. mdpi.comtubitak.gov.tracs.org The use of azeotropic solvents can help in the continuous removal of water, driving the equilibrium towards product formation. mdpi.com

Research on the chemical synthesis of similar wax esters provides relevant data. For example, the solvent-free esterification of palmitic acid with cetyl alcohol catalyzed by an SO3H-carbon catalyst was optimized, achieving excellent yields (90-98%) under specific conditions (20 wt% catalyst, 120 °C, 3 hours). ajgreenchem.com

Here is a table summarizing conditions and yields from chemical synthesis of related esters:

Reaction SystemCatalystTemperature (°C)Time (hours)Yield (%)Source (Related Ester)
Palmitic acid + Stearyl alcoholLead (II) nitrateNot specifiedNot specified97 scitepress.org (this compound)
Palmitic acid + Cetyl alcohol (Solvent-free)SO3H-carbon catalyst120390-98 ajgreenchem.com (Cetyl palmitate)
Stearic acid + EthanolMontmorillonite clay1504~90 mdpi.com (Ethyl stearate)
Margaric acid + Stearyl alcoholMethanesulfonic acid9512Not specified acs.org (Octadecyl heptadecanoate)

Note: Yields and conditions are specific to the referenced studies and may vary for this compound synthesis.

Purification and Isolation Techniques in Synthetic Chemistry

Following synthesis, purification and isolation techniques are employed to obtain high-purity this compound from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and potential byproducts.

Common purification techniques in synthetic chemistry applicable to wax esters include crystallization, distillation, liquid-liquid extraction, and various chromatographic methods. cem.comnih.govmasterorganicchemistry.comgoogle.com

Crystallization is a widely used method for purifying solid organic compounds based on differences in solubility at varying temperatures or in different solvent systems. This compound is a solid at room temperature, making crystallization a suitable purification method. The purity of stearic acid, a component of this compound, can be improved by crystallization from specific solvent mixtures. google.com

Liquid-liquid extraction can be used to separate the product from polar impurities or catalyst residues by partitioning between two immiscible phases. nih.gov

Chromatographic techniques, such as column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC), are powerful tools for separating components of a mixture based on their differential interactions with a stationary phase. HPLC is often used for analyzing and purifying esters, and its effectiveness depends on the choice of stationary and mobile phases. google.comcem.commasterorganicchemistry.com

The specific purification strategy for this compound would depend on the synthesis method used and the nature of the impurities. For instance, after a chemical synthesis using a solid catalyst, simple filtration can remove the catalyst. ajgreenchem.com If homogeneous catalysts are used, techniques like extraction or distillation might be necessary for removal. Achieving high purity, often assessed by techniques like HPLC, is important for applications requiring a well-defined compound. google.com

Biochemical Pathways and Metabolic Interactions of Stearyl Palmitate

Integration of Stearyl Palmitate within Lipid Metabolism

This compound, as a wax ester, is integrated into lipid metabolism primarily through its breakdown into stearyl alcohol and palmitic acid.

Enzymatic hydrolysis is the primary mechanism by which this compound is broken down in biological systems. This process cleaves the ester bond, releasing stearyl alcohol (a fatty alcohol) and palmitic acid (a saturated fatty acid). The bioavailability of these components is dependent on this hydrolysis.

Stearyl alcohol (octadecan-1-ol) is a long-chain primary fatty alcohol. nih.gov Fatty alcohols like stearyl alcohol can be metabolized. While the detailed metabolic pathways for long-chain fatty alcohols are not as extensively documented as those for fatty acids, they can be oxidized to their corresponding fatty acids. This oxidation would convert stearyl alcohol to stearic acid. Stearic acid (an 18-carbon saturated fatty acid) can then enter typical fatty acid metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids.

Palmitic acid (hexadecanoic acid) is a saturated fatty acid with a 16-carbon chain. atamanchemicals.comflybase.orguni.lunih.gov It is a common fatty acid found in animals, plants, and microorganisms. atamanchemicals.com Palmitic acid can be supplied through diet or synthesized endogenously via de novo lipogenesis (DNL). nih.gov Once available, palmitic acid can undergo several metabolic fates:

Beta-Oxidation: When the body requires energy, palmitic acid is broken down through beta-oxidation in the mitochondria, yielding acetyl-CoA, which enters the citric acid cycle for ATP production. metwarebio.com Palmitic acid undergoes 7 cycles of beta-oxidation. metwarebio.com

Esterification: Palmitic acid can be esterified to form triglycerides for energy storage or incorporated into phospholipids (B1166683), which are essential components of cell membranes. mdpi.com

Elongation: Palmitic acid can be elongated to form longer saturated fatty acids, such as stearic acid (18:0). mdpi.comresearchgate.net

Desaturation: Palmitic acid can be desaturated by stearoyl-CoA desaturase (SCD) to form palmitoleic acid (16:1). atlasgeneticsoncology.orgnih.gov

Stearoyl-CoA desaturase (SCD) is a key enzyme located in the endoplasmic reticulum that catalyzes the insertion of a cis double bond at the delta-9 position of saturated fatty acyl-CoA substrates, primarily palmitoyl-CoA (derived from palmitic acid) and stearoyl-CoA (derived from stearic acid). atlasgeneticsoncology.orgnih.govanimbiosci.orgmdpi.com This conversion yields monounsaturated fatty acyl-CoAs, specifically palmitoleoyl-CoA (from palmitoyl-CoA) and oleoyl-CoA (from stearoyl-CoA). atlasgeneticsoncology.orgnih.gov SCD activity is crucial for maintaining the balance between saturated and monounsaturated fatty acids, which is important for membrane fluidity and various cellular processes. nih.govmdpi.com Palmitate and stearate (B1226849) have a high lipotoxicity potential, and SCD1 enzyme desaturates them to less toxic monounsaturated forms, oleate (B1233923) and palmitoleate. atlasgeneticsoncology.org

De novo lipogenesis (DNL) is the metabolic pathway by which carbohydrates are converted into fatty acids, primarily palmitate. nih.govmdpi.commdpi.com Fatty Acid Synthase (FAS) is a multifunctional enzyme complex that catalyzes the final steps of DNL, converting malonyl-CoA into palmitate. nih.govmdpi.comresearchgate.netnih.gov While this compound itself is not a direct substrate or product of DNL or FAS, its constituent fatty acid, palmitic acid, is the main product of FAS. mdpi.comresearchgate.net The availability of palmitic acid from the hydrolysis of this compound could potentially influence the regulation of DNL and FAS activity through feedback mechanisms, although the direct impact of this compound on these processes requires specific investigation. Studies have shown that dietary palmitate can increase de novo fatty acid synthesis and enzymes associated with fatty acid synthesis in adipose tissue. animbiosci.org Elevated palmitic acid levels can also influence proteins involved in lipid metabolism, such as CD36, a fatty acid transporter, through palmitoylation, enhancing fatty acid accumulation within cells. mdpi.com

Stearyl Alcohol Metabolism

Role of Stearoyl-CoA Desaturase (SCD) in Fatty Acid Conversion to Palmitoleoyl- and Oleoyl-CoA

Cellular Uptake and Transport Mechanisms of this compound

The cellular uptake and transport mechanisms of wax esters like this compound are not as extensively characterized as those for free fatty acids or triglycerides. Generally, the absorption of dietary lipids, including wax esters, involves hydrolysis in the lumen of the digestive tract by lipases. The resulting fatty acids and fatty alcohols are then absorbed by intestinal epithelial cells. Inside the cells, they can be re-esterified to form triglycerides or other lipids, packaged into lipoproteins (chylomicrons), and released into the lymphatic system. For this compound, this would involve hydrolysis to stearyl alcohol and palmitic acid, followed by their absorption and potential re-esterification or further metabolism. Cellular uptake of fatty acids can involve transporter proteins like CD36, which modulates the uptake of long-chain fatty acids. nih.govmdpi.com However, specific research detailing the direct cellular uptake and transport of intact this compound is limited.

Subcellular Localization and Partitioning of this compound within Biological Membranes

This compound, a wax ester formed from the esterification of palmitic acid (C16:0) and stearyl alcohol (octadecan-1-ol, C18:0), is a neutral lipid characterized by its significant hydrophobicity. The subcellular localization and partitioning of this compound within biological membranes are intrinsically linked to its synthesis, transport, and storage within the cell.

Research into the biosynthesis of wax esters in both mammalian and plant systems has indicated that the primary enzymatic machinery responsible for their formation is localized to the endoplasmic reticulum (ER). uni.lu Specifically, wax synthase enzymes, which catalyze the final step of conjugating a long-chain fatty alcohol to a fatty acyl-CoA, have been found to reside in ER membranes. uni.lu For instance, studies on mammalian wax synthase have shown its localization within the membranes of the endoplasmic reticulum. uni.lu Similarly, the Arabidopsis WSD1 enzyme, a bifunctional wax synthase/diacylglycerol acyltransferase involved in plant cuticular wax ester biosynthesis, has also been localized to the ER. This suggests that this compound is synthesized within the ER membrane network.

Given its highly nonpolar nature, this compound, once synthesized, is expected to preferentially partition into the hydrophobic core of cellular membranes or accumulate within specialized lipid storage organelles, such as lipid droplets. Neutral lipids like wax esters and triacylglycerols are typically stored in lipid droplets, which are dynamic organelles associated with the ER.

The partitioning behavior of lipids within biological membranes is influenced by their structure, including acyl chain length and saturation. This compound consists of two long, saturated hydrocarbon chains. Long-chain saturated fatty acids, such as palmitic acid and stearic acid, are known to partition readily into lipid bilayers. Studies using model membranes have shown that saturated fatty acids can increase the packing between phospholipids and reduce membrane fluidity. Long-chain alcohols, the other component of wax esters, also exhibit a high partition coefficient for lipid bilayers and can influence membrane lipid order. While direct quantitative data on the partitioning coefficient of this compound across specific biological membranes (e.g., plasma membrane vs. ER membrane) is limited in the provided literature, its structure suggests a strong preference for hydrophobic environments.

Cellular mechanisms exist for the transport and handling of fatty acids and their derivatives, which indirectly relate to the fate of this compound precursors and potentially the ester itself. Fatty acid uptake into cells can involve both passive diffusion and protein-mediated transport mechanisms, with various fatty acid transporters (e.g., FAT/CD36, FATPs) localized to the plasma membrane and intracellular membranes like the ER and Golgi. Intracellular transport of acyl-CoA esters, the activated form of fatty acids used in wax ester synthesis, can be facilitated by acyl-CoA-binding proteins (ACBPs), which shuttle these molecules between different subcellular compartments, including the plasma membrane and ER. While these mechanisms primarily handle fatty acids and acyl-CoAs, they highlight the complex cellular machinery involved in directing lipids to their appropriate metabolic or storage locations.

The accumulation of wax esters has been observed in specific cellular compartments depending on the organism and cell type. In bacteria engineered for wax ester production, these lipids accumulate as intracytoplasmic inclusions, forming bacterial lipid bodies. In mammalian systems, wax esters are components of sebum and meibum, secreted lipids produced by sebaceous and Meibomian glands, respectively. Within the cells of these glands, wax esters would be synthesized in the ER and stored in lipid droplets prior to secretion.

The following table summarizes the reported subcellular localization of wax ester synthesis enzymes and accumulation sites:

Enzyme/Lipid ClassOrganism/SystemSubcellular Localization/Accumulation SiteReference
Mammalian Wax SynthaseMammalian cellsEndoplasmic Reticulum (ER) uni.lu
WSD1 (Wax Synthase)Arabidopsis thalianaEndoplasmic Reticulum (ER)
Wax Esters (Accumulation)Engineered BacteriaIntracytoplasmic Inclusions (Lipid Bodies)

This table highlights the consistent finding of wax ester synthesis enzymes in the ER, supporting the ER as a key site for this compound formation. Subsequent partitioning into ER membranes, trafficking to lipid droplets for storage, or incorporation into other cellular membranes are the likely fates of synthesized this compound within the cell, driven by its hydrophobic nature and the cellular lipid handling machinery.

Molecular Mechanisms and Biological Activities of Stearyl Palmitate

Investigative Oncology: Stearyl Palmitate as a Therapeutic Agent

This compound has been explored as a potential therapeutic agent in the context of cancer, particularly breast cancer. researchgate.netnih.gov Studies have investigated its in-silico, in-vitro, and in-vivo effects, suggesting its role as a multi-target inhibitor. researchgate.netnih.govscribd.com

Targeted Cytotoxicity Mechanisms in Cancer Cell Lines

Research has demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. researchgate.netnih.govscribd.com These effects appear to be mediated through specific mechanisms, including the induction of apoptosis and exhibiting selective toxicity profiles. researchgate.netnih.govresearchgate.net

This compound has been shown to induce apoptosis in MCF-7 breast cancer cells. researchgate.netnih.govresearchgate.net Fluorescence staining and flow cytometry analysis have confirmed that this compound triggers programmed cell death in these cells at a specific concentration (IC50). researchgate.netnih.govresearchgate.net Palmitic acid, a component of this compound, has also been reported to induce apoptosis in breast cancer cells and human neuroblastoma cells, potentially through the mitochondrial pathway and by modulating pathways including Bcl-2 and p53. nih.govresearchgate.netfrontiersin.org

A notable finding in the investigation of this compound is its selective cytotoxicity. In vitro studies using the MTT assay have shown that this compound exhibits a significant inhibitory concentration (IC50) against MCF-7 breast cancer cells while demonstrating a much higher IC50 value against L929 non-cancerous cells. researchgate.netnih.govresearchgate.net This suggests a preferential toxicity towards cancer cells compared to normal cells. researchgate.netnih.govscribd.comresearchgate.net

Here is a data table summarizing the selective cytotoxicity of this compound:

Cell LineIC50 (µM)
MCF-740
L929>1000
Apoptosis Induction Pathways (e.g., MCF-7 cells)

Multi-Target Inhibition Strategies in Cancer Therapy

This compound has been identified as a potential multi-target inhibitor, capable of interacting with several key proteins involved in cancer progression. researchgate.netnih.govscribd.com In-silico screening and molecular dynamics simulations have predicted its ability to inhibit multiple drug targets. researchgate.netnih.govresearchgate.net

Studies utilizing in-silico screening and molecular dynamics simulations have indicated that this compound can inhibit the HER-2 protein. researchgate.netnih.govresearchgate.net HER-2 is a receptor tyrosine kinase that is often overexpressed in certain types of cancer, particularly breast cancer, and is a known drug target. scribd.comimrpress.com Modulation of HER-2 by this compound suggests a potential mechanism for its anti-cancer effects. researchgate.netnih.govresearchgate.net

In addition to HER-2, in-silico and in-vitro approaches have identified MEK-1 as another protein target inhibited by this compound. researchgate.netnih.govresearchgate.net MEK-1 is a kinase involved in the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. researchgate.netnih.govresearchgate.net The inhibition of MEK-1 by this compound further supports its potential as a multi-target therapeutic agent in cancer. researchgate.netnih.govresearchgate.net

PARP-1 and PARP-2 Protein Interactions

Recent research suggests that this compound may act as a potential multi-target inhibitor against breast cancer, including the inhibition of PARP-1 and PARP-2 proteins. In silico screening studies identified this compound as a potential molecule capable of inhibiting these targets. researchgate.net Molecular dynamics simulations further supported the prediction of multi-target inhibition by this compound against PARP-1 and PARP-2 proteins. researchgate.net

Preclinical Efficacy Studies in Animal Models (e.g., Danio rerio)

Preclinical efficacy and toxicity studies of this compound have been conducted using Danio rerio (zebrafish) models, particularly in the context of breast cancer. researchgate.net The Danio rerio model is recognized for its utility in preclinical drug discovery, offering insights into drug activity within a whole-animal system. nih.gov

Tumor Size Reduction Assessments

In Danio rerio models treated with this compound at an IC50 concentration, a two-fold reduction in tumor size was observed. researchgate.net Furthermore, treatment with a double dose resulted in a four-fold reduction in tumor size. researchgate.net

Below is a summary of the tumor size reduction observed in Danio rerio models:

Treatment ConcentrationObserved Tumor Size Reduction
IC502x folds
Double Dose4x folds
Evaluation of Systemic Side Effects and Toxicity

Studies evaluating this compound in Danio rerio models reported no observed toxicity or side effects in the zebrafish treated with the compound. researchgate.net This suggests a favorable toxicity profile in this preclinical model at the tested concentrations.

Interactions with Cellular Signaling Pathways

The interaction of this compound with cellular signaling pathways is an area of ongoing investigation. While direct studies on this compound's comprehensive effects on all cellular signaling pathways are limited in the provided search results, its potential interaction with PARP proteins researchgate.net suggests an influence on DNA repair and related signaling cascades.

Modulation of Pro-inflammatory and Anti-inflammatory Responses

Information directly detailing this compound's modulation of pro-inflammatory and anti-inflammatory responses is not explicitly available in the provided search results. However, its constituent fatty acids, palmitic acid and stearic acid, have been studied for their roles in inflammation. Palmitic acid, a saturated fatty acid, has been associated with promoting metabolic inflammation in some contexts, potentially via pathways involving TLR4 and the NLRP3 inflammasome. portlandpress.comresearchgate.netfrontiersin.org Conversely, the immunomodulatory effects of saturated fatty acids can be context-specific, with some studies suggesting limited or even anti-inflammatory effects depending on experimental conditions. physiology.org Stearic acid has also been examined for its effects on cellular function and cancer growth, demonstrating a stronger inhibitory effect on cell growth than palmitic acid in certain cancer cell lines by inducing DNA damage and apoptosis. nih.gov The specific impact of the ester, this compound, on inflammatory pathways requires further dedicated investigation.

Impact on Protein Acylation (e.g., Palmitoylation)

The impact of this compound on protein acylation, such as palmitoylation, has not been directly addressed in the provided search results. Protein S-acylation, often referred to as palmitoylation, involves the reversible attachment of fatty acids, predominantly palmitate, to cysteine residues of proteins. frontiersin.orgnih.govnih.gov Other fatty acids, including stearate (B1226849), can also be attached to proteins via S-acylation. nih.govnih.govbiorxiv.orgtandfonline.com This modification plays a crucial role in regulating protein function, membrane association, and trafficking. frontiersin.orgnih.govtandfonline.com While the constituent fatty acids of this compound are known to be involved in protein acylation, further research is needed to determine if and how this compound itself influences these processes.

Influence on Membrane Fluidity and Structure

This compound is an ester formed from stearic acid (a saturated C18 fatty acid) and palmitic acid (a saturated C16 fatty acid). Its molecular structure, characterized by long, saturated hydrocarbon chains, significantly influences its interaction with biological membranes, primarily affecting membrane fluidity and structural organization. The biophysical properties of cellular membranes, including fluidity, thickness, and lipid packing, are critically dependent on their lipid composition, particularly the saturation and chain length of fatty acyl chains within phospholipids (B1166683) and other lipids mdpi.comnih.gov.

Saturated fatty acids and lipids containing them, such as this compound's constituent fatty acids, tend to pack tightly together due to the absence of double bonds, which allows for linear alignment of the hydrocarbon chains. This close packing increases the van der Waals interactions between lipid molecules, leading to reduced membrane fluidity and increased structural order acs.orgnih.govfrontiersin.org. Studies on model membranes have demonstrated that saturated fatty acids like palmitic acid and stearic acid increase molecular packing and shift the gel-to-liquid crystalline phase transition temperature (Tm) to higher values compared to unsaturated fatty acids acs.orgfrontiersin.org. This indicates a more rigid or ordered membrane state at physiological temperatures.

Research findings highlight the impact of saturated fatty acids on membrane biophysics:

The addition of saturated fatty acids like palmitic acid and stearic acid to model membranes increases vesicle molecular packing. acs.org

Differential scanning calorimetry (DSC) and fluorescence anisotropy measurements using probes like DPH show that saturated fatty acids cause an increase in the membrane transition temperature, correlating with increased structural order or lipid packing. acs.orgfrontiersin.org

Studies using molecular dynamics simulations have shown that saturated fatty acids induce larger physical changes in phospholipid bilayers and decrease the area per phospholipid molecule compared to unsaturated fatty acids. nih.gov This reduction in area per lipid is indicative of tighter packing.

Increased levels of saturated fatty acids in cellular membranes have been correlated with reduced membrane fluidity in biological contexts, such as in erythrocytes in liver disease or in cancer cells iiarjournals.orgnih.gov. For instance, supplementation with stearic acid reduced membrane fluidity in HCT116 cells. iiarjournals.org

This increase in membrane order and decrease in fluidity induced by saturated lipids can have profound effects on membrane structure and function. It can influence the formation and stability of ordered membrane microdomains, often referred to as "lipid rafts," which are enriched in sphingolipids and cholesterol and play roles in cell signaling and protein sorting frontiersin.orgresearchgate.netfrontiersin.org. The altered lipid environment can affect the conformation, localization, and activity of membrane-embedded and membrane-associated proteins, thereby impacting various cellular processes such as signal transduction, membrane trafficking, and cell adhesion mdpi.comfrontiersin.orgfrontiersin.org.

While direct experimental data specifically on this compound's influence on membrane fluidity and structure is less extensively documented in the provided search results compared to its constituent fatty acids, its nature as a fully saturated ester of two long-chain fatty acids strongly suggests it would contribute to increased membrane order and decreased fluidity when incorporated into lipid bilayers. Its saturated hydrocarbon chains would favor tight packing within the hydrophobic core of the membrane, similar to the effects observed for palmitic acid and stearic acid.

The following table conceptually illustrates the typical influence of saturated versus unsaturated fatty acids on membrane properties, based on the research findings:

PropertySaturated Fatty Acids (e.g., Palmitic Acid, Stearic Acid)Unsaturated Fatty Acids (e.g., Oleic Acid, DHA)Implication for Membrane State
Molecular PackingIncreased (Tighter) acs.orgnih.govDecreased (Looser) nih.govMore Ordered
Membrane FluidityDecreased nih.goviiarjournals.orgnih.govIncreased nih.govfrontiersin.orgLess Fluid
Phase Transition Temp (Tm)Increased acs.orgfrontiersin.orgDecreased acs.orgfrontiersin.orgHigher Melting Point
Area per Lipid MoleculeDecreased nih.govMaintained/Increased nih.govTighter Packing
Ordered Domain FormationFavored frontiersin.orgresearchgate.netLess FavoredPotential for Raft Formation

This table reflects the general principles derived from studies on saturated fatty acids, which are the building blocks of this compound. The presence of this compound within a membrane would likely contribute to the characteristics associated with saturated lipids, promoting a more ordered and less fluid environment.

Advanced Material Science Applications of Stearyl Palmitate

Crystallization Behavior and Polymorphism in Lipid Systems

The crystallization of lipids, including wax esters like stearyl palmitate, is a complex process involving the transition from a liquid or molten state to a solid crystalline state. This process is fundamental to determining the physical properties and stability of lipid-based materials. This compound, as a saturated long-chain ester, contributes to the solid phase in lipid systems and its crystallization behavior is influenced by factors such as temperature, cooling rate, and the presence of other lipids or additives.

Nucleation and Crystal Growth Dynamics

Nucleation is the initial step in crystallization, involving the formation of stable molecular aggregates or nuclei within the supercooled liquid phase. This can occur homogeneously within the bulk material or heterogeneously catalyzed by impurities or interfaces. researchgate.net Following nucleation, crystal growth proceeds by the incorporation of molecules from the surrounding liquid onto the surface of the formed nuclei. researchgate.net The rate of crystal growth is influenced by factors such as supercooling and system viscosity. nih.gov

While specific data on the nucleation and crystal growth dynamics solely for pure this compound is not extensively detailed in the search results, studies on similar lipid systems provide relevant insights. For instance, in palm oil crystallization, the addition of a stearic-palmitic sucrose (B13894) ester was found to accelerate nucleation and polymorphic transitions. nih.govmdpi.com The presence of minor components in lipid systems can influence nucleation by either increasing nucleation sites or interfering with nucleus formation. researchgate.netnih.gov Crystal growth can also be either retarded or accelerated by minor lipids. researchgate.net

Polymorphic Transitions (e.g., α-to-β')

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal form, each with different molecular packing arrangements, unit cell structures, and physical properties like melting point and stability. researchgate.netusu.edu Lipids commonly exhibit three primary polymorphic forms: alpha (α), beta prime (β'), and beta (β), in increasing order of thermodynamic stability. nih.govresearchgate.net The α form is typically the least stable, characterized by a hexagonal packing of hydrocarbon chains. researchgate.netmdpi.com The β' form is more stable with orthorhombic packing, and the β form is the most stable with triclinic packing. researchgate.netusu.edumdpi.com

Polymorphic transitions involve the transformation from a less stable crystal form to a more stable one. For example, the α-to-β' transition is a common observation in lipid crystallization. nih.govmdpi.com These transitions can occur through a solid-state mechanism or be mediated by the liquid phase. usu.edu The specific polymorphic form that crystallizes is influenced by crystallization conditions. kinampark.com

While direct information on the specific polymorphic forms of pure this compound is not explicitly provided, its nature as a saturated long-chain ester suggests it would likely exhibit similar polymorphic behavior to other saturated fatty acids and triglycerides, which are known to crystallize in α, β', and β forms. researchgate.net Studies on mixtures involving stearic and palmitic acid derivatives, such as stearic-palmitic sucrose esters or phytosterol esters with palmitic and stearic acid moieties, demonstrate the occurrence of α and β' forms and their transitions. nih.govmdpi.commdpi.com

Effects of Processing Conditions (e.g., cooling rates) on Crystal Structure

Processing conditions, particularly cooling rate, significantly impact the crystallization behavior and the resulting crystal structure and polymorphism of lipids. Rapid cooling typically favors the formation of less stable, kinetically favored polymorphic forms like the α form, which has a lower activation energy for nucleation. researchgate.netrsc.orgmetu.edu.tr Slower cooling rates or isothermal crystallization at higher temperatures allow for the formation of more stable forms like β' and β. kinampark.comrsc.org

For instance, in palm kernel stearin, increasing the cooling rate led to an increase in solid fat content and crystallinity, with β' crystals being the dominant polymorphic form at the highest cooling rate studied. metu.edu.tr Rapid cooling can enhance the supersaturation of the system, promoting the crystal nucleation rate over the crystal growth rate. metu.edu.tr Conversely, slow cooling can lead to larger crystal sizes. ugent.be The effect of cooling rate on polymorphic behavior has been observed in various lipid systems, including palm oil and anhydrous milk fat, where different cooling rates induced different polymorphic pathways and chain length structures. nih.govmdpi.commetu.edu.trugent.be

Formulation Science and Functional Ingredient Development

This compound's solid nature at room and body temperatures, combined with its biocompatibility, makes it a valuable component in the development of various formulations, particularly in the field of lipid-based drug delivery systems.

Role in Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are colloidal carrier systems that utilize lipids as the core matrix for encapsulating active ingredients. ui.ac.idmdpi.comwikipedia.org SLNs have a solid lipid core, while NLCs incorporate a mixture of solid and liquid lipids, resulting in a less ordered matrix structure. mdpi.compensoft.netnih.govunair.ac.id These systems offer advantages such as the use of physiological lipids, avoidance of organic solvents, improved bioavailability, and controlled release of encapsulated substances. ui.ac.idwikipedia.orggavinpublishers.comfrontiersin.org

This compound, as a wax ester with a high melting point, is a suitable solid lipid component for the formulation of SLNs and NLCs. wikipedia.orginnovareacademics.in It contributes to the solid matrix that forms the core of these nanoparticles. mdpi.comgavinpublishers.com Other common lipids used include fatty acids (like stearic acid and palmitic acid), triglycerides, and other waxes. mdpi.comwikipedia.orggavinpublishers.comfrontiersin.org The choice and ratio of lipids, along with surfactants, significantly influence the characteristics and stability of the resulting nanoparticles, including particle size, polydispersity index, and encapsulation efficiency. mdpi.comunair.ac.id

Carrier for Bioactive Molecules

One of the key applications of SLNs and NLCs is their use as carriers for bioactive molecules, particularly those that are lipophilic or have poor water solubility. ui.ac.idfrontiersin.orgfrontiersin.org The lipid matrix of these nanoparticles can solubilize and protect the encapsulated bioactive compounds from degradation, such as oxidation or hydrolysis. mdpi.comunair.ac.idinnovareacademics.inmdpi.com

This compound, as a component of the lipid matrix in SLNs and NLCs, contributes to the encapsulation and controlled release of these bioactive molecules. The solid nature of the lipid core in SLNs, formed by lipids like this compound, can slow down the diffusion of the encapsulated substance, leading to sustained release. mdpi.comresearchgate.net In NLCs, the less ordered structure due to the mixture of solid and liquid lipids can potentially offer higher drug loading capacity and further modulate the release profile. pensoft.netnih.govfrontiersin.org

These lipid nanoparticles have been investigated for delivering a variety of bioactive compounds, including poorly water-soluble drugs and natural active ingredients. ui.ac.idpensoft.netfrontiersin.orgfrontiersin.orgmdpi.com The encapsulation within SLNs and NLCs can enhance the stability of sensitive compounds and improve their delivery to target sites. mdpi.comfrontiersin.orginnovareacademics.infrontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound75778 nih.govuni.luinvivochem.cn
Palmitic acid985 atamanchemicals.comflybase.orgnrfhh.comnih.govuni.lu
Stearyl alcohol8221 uni.luthegoodscentscompany.comatamankimya.comnih.gov

Data Table Example (Illustrative based on search findings)

Lipid System / AdditiveCooling Rate (°C/min)Dominant PolymorphEffect on NucleationEffect on Polymorphic TransitionNotesSource
Palm Oil + Stearic-Palmitic Sucrose Ester20 (Fast)α then β'AcceleratedAcceleratedFiner crystal network nih.govmdpi.com
Palm Oil + Stearic-Palmitic Sucrose Ester1 (Slow)α then β'AcceleratedAcceleratedFiner crystal network nih.govmdpi.com
Palm Kernel Stearin6.9 (Highest)β'Increased rateFavored β'Increased SFC and crystallinity metu.edu.tr
Palm Kernel Stearin0.5 (Lowest)Not specifiedLower rateNot specifiedLower SFC and crystallinity metu.edu.tr
Stearic Acid (with emulsifier)IncreasedC-formNot specifiedFavored C-formCrystal structure modified kinampark.com
Phytosterol Esters (Saturated)Non-isothermalβ'Too low to measureβ' observedFormed bilayer structure mdpi.com
Enhanced Solubility and Bioavailability in Nanoformulations

This compound can be utilized in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance the solubility and bioavailability of poorly soluble drugs. nih.govfrontiersin.orgjetir.org Lipid-based nanoformulations are recognized for their ability to improve the solubility of lipophilic drugs, thereby augmenting their permeability and improving bioavailability. frontiersin.orgjetir.orgmdpi.com The lipid matrix within SLNs can entrap drugs, leading to increased bioavailability. frontiersin.org

For instance, this compound, in combination with glyceryl dibehenate and Tween 80, has been used as a lipid phase in the preparation of SLNs loaded with acalabrutinib, a drug with poor and variable oral bioavailability due to its pH-dependent solubility and metabolism. nih.gov These SLNs demonstrated a significant increase in oral bioavailability compared to the bulk drug suspension. nih.gov

Nanostructured lipid carriers (NLCs) also offer advantages in enhancing solubility and bioavailability, as well as improving storage stability and permeability. jetir.org The small particle size of lipid nanoparticles facilitates close contact with biological membranes, potentially enhancing drug penetration. jetir.org

Stabilization of Emulsions and Dispersions

This compound functions as an emulsion stabilizer. cosmeticsinfo.org Emulsions are thermodynamically unstable systems consisting of immiscible liquids, typically stabilized by emulsifying agents that reduce interfacial tension and form a protective barrier around dispersed droplets. unc.eduresearchgate.net Fatty esters, such as glyceryl monostearate, along with fatty acids and fatty alcohols, can contribute to emulsion stability by thickening the emulsion, although they are typically used in combination with other emulsifiers due to their weak emulsifying properties alone. unc.edu The effectiveness of emulsifiers is related to their ability to adsorb at the oil-water interface and create a densely packed layer. makingskincare.com Using multiple emulsifiers or a blend can lead to a higher packing density at the interface, enhancing stability. makingskincare.com

Application in Phase Change Materials (PCMs) for Thermal Energy Storage

Fatty acids and their esters, including those related to this compound, are explored as organic phase change materials (PCMs) for thermal energy storage applications due to properties such as high heat storage capacity, good chemical and thermal stability, congruent melting, and non-toxicity. mdpi.comresearchgate.netijresm.com PCMs store and release large amounts of heat during phase transitions within a narrow temperature range. researchgate.netijresm.com

However, organic PCMs typically suffer from low thermal conductivity, which limits the rate of heat transfer during charging and discharging cycles. mdpi.comresearchgate.netdergipark.org.tr Another challenge can be supercooling, where the material cools below its freezing point before solidifying. mdpi.com

Thermal Conductivity Enhancement

To address the low thermal conductivity of organic PCMs like fatty acids, various strategies are employed, including the addition of high-thermal conductivity components. mdpi.comdergipark.org.tracs.org Materials such as metal nanoparticles, expanded graphite (B72142), carbon nanotubes, and carbon nanofibers have been investigated as additives to enhance the thermal conductivity of fatty acid-based PCMs. mdpi.comacs.orguctm.edu

For example, studies on stearic acid and palmitic acid-based PCMs have shown that the incorporation of expanded graphite can significantly increase thermal conductivity. acs.orgresearchgate.net Composites of capric acid-stearic acid eutectic mixture with expanded graphite have demonstrated substantially higher thermal conductivity compared to the pure fatty acid mixture. acs.org Similarly, adding SiO2 nanoparticles to a palmitic acid/polyaniline composite increased its thermal conductivity.

Supercooling Mitigation Strategies

Supercooling, the phenomenon where a liquid cools below its freezing point without solidifying, can be a drawback for some PCMs. mdpi.com Strategies to mitigate supercooling in organic PCMs include the addition of nucleating agents, the incorporation of nanomaterials, encapsulation, or using containers with rough internal surfaces. mdpi.commdpi.com

Nucleating agents are considered among the most effective and cost-efficient methods, as small amounts can significantly reduce the degree of supercooling while preserving the latent heat of fusion. mdpi.commdpi.com For instance, the addition of sodium thiosulfate (B1220275) pentahydrate decreased the supercooling rate in one PCM study. mdpi.com In capric acid-stearic acid eutectic mixtures, the addition of expanded graphite also had a positive effect on suppressing supercooling. acs.orgnih.gov

Interactions with Other Components in Complex Matrices (e.g., Palm Oil, Anhydrous Milk Fat)

This compound, as a fatty acid ester component, interacts with other lipids in complex matrices such as palm oil and anhydrous milk fat. Palm oil and anhydrous milk fat are composed of various triglycerides containing saturated and unsaturated fatty acids, including palmitic and stearic acids. frieslandcampinainstitute.commdpi.comnih.gov The crystallization behavior and solid fat content of these complex lipid systems are influenced by the interactions and compatibility of their components. researchgate.net

Microstructural and Mesoscale Network Formation

Studies on the crystallization of palm oil have investigated the effect of additives like stearic-palmitic sucrose esters on the formation of the fat crystal network. mdpi.com These esters can influence the nucleation and aggregation of crystal nanoplatelets, leading to finer and more space-filling networks. mdpi.com The compatibility and co-crystallization of triglycerides from different fat sources, such as palm oils and milk fat, can impact the crystallization kinetics and the resulting network structure. researchgate.net The polymorphic form of fat crystals also contributes to the microstructure. mdpi.com

This compound is an ester synthesized from stearyl alcohol and palmitic acid. It is a waxy solid that finds applications in various fields, particularly in advanced material science due to its influence on the rheological properties of lipid systems.

5.3.2. Influence on Rheological Properties of Lipid Systems

The incorporation of this compound into lipid systems significantly impacts their rheological behavior, which is crucial for the performance and stability of various advanced materials, including pharmaceuticals, cosmetics, and food products. The rheological properties, such as viscosity, viscoelasticity, and gelation, are intrinsically linked to the microstructure and crystallization kinetics of the lipid matrix. nih.govresearchgate.net

This compound, as a solid lipid, can influence the formation of crystalline networks within lipid formulations. The crystallization behavior of fats and lipids is a critical factor determining the consistency, plasticity, and stability of products like shortenings, margarines, and chocolates. nih.gov The ratio of the solid to liquid phase in a lipid system is a primary factor governing its rheology. tamu.edu

The influence of this compound on rheology can be attributed to its role in the formation of a solid lipid matrix. In SLNs, the lipid core is solid at room and body temperatures, providing a matrix for encapsulated compounds and influencing controlled release kinetics and stability. nih.govnih.gov The nature of the lipid matrix and its compatibility with other components are important for properties like gelation. ingentaconnect.com

The crystallization process itself, influenced by the lipid composition, directly impacts the rheological and plasticity properties of fats. nih.gov Controlling crystallization behavior, polymorphic form, and microstructure are key to achieving desired rheological attributes in lipid-based products. nih.govtandfonline.com

Table 1: Influence of Lipid Type on Nanoparticle Properties

Solid LipidLiquid LipidSolid:Liquid RatioParticle Size (nm)Stability
Cetyl PalmitateOleic Acid50:50161.67 ± 4.92 nih.govHigher nih.gov
Cetyl PalmitateIsopropyl Palmitate50:50~160-225 nih.govHigher nih.gov
Cetyl PalmitateCaprylic/Capric Triglycerides50:50~160-225 nih.govHigher nih.gov
Stearic AcidOleic Acid50:50Significantly Larger nih.govLower nih.gov
Stearic AcidIsopropyl Palmitate50:50Significantly Larger nih.govLower nih.gov
Stearic AcidCaprylic/Capric Triglycerides50:50Significantly Larger nih.govLower nih.gov

Note: Data is derived from studies comparing cetyl palmitate and stearic acid as solid lipids in NLCs. nih.gov

Table 2: Properties of SLNs with Different Lipids

Lipid MatrixSurfactantActive CompoundParticle Size (nm)Entrapment Efficiency (%)Stability
Stearic AcidTween 80Coenzyme Q1050–100 nih.gov~99 ± 0.5 nih.govHigh nih.gov
Cetyl PalmitateTween 80Coenzyme Q1050–100 nih.gov~99 ± 0.5 nih.govHigh nih.gov
Stearic AcidPoloxamerAstaxanthin<200 nih.govNot specified nih.govStable for 6 months nih.gov
Glyceryl Stearate (B1226849)Not specifiedUmbelliferone~173.4 nih.gov60.70 nih.govGood antioxidant properties nih.gov

Note: This table includes data from various studies on SLNs using different lipid matrices, including stearic acid and cetyl palmitate, to illustrate the impact of solid lipids on SLN properties. This compound is structurally related to these lipids and is expected to exhibit similar influences.

Analytical Methodologies for Stearyl Palmitate Characterization

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic methods provide valuable information about the molecular structure of stearyl palmitate and its interactions with other substances.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and characterizing the molecular structure of organic compounds such as this compound. FTIR spectra can reveal characteristic absorption bands corresponding to specific vibrations within the molecule, such as the carbonyl group (C=O) stretch in the ester linkage. Studies involving the synthesis and characterization of this compound have utilized FTIR spectroscopy to confirm the formation of the ester product, showing a characteristic C=O band scitepress.org. FTIR analysis is also used in the characterization and stability assessment of formulations containing this compound or related stearyl alkanoates researchgate.net.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR by providing information about molecular vibrations. It can be used for structural characterization and to study the molecular environment and interactions of this compound. Raman spectroscopy can differentiate between different wax esters and provide information about their hydrocarbon chain lengths researchgate.net. While specific Raman spectra for pure this compound were not extensively detailed in the provided results, Raman spectroscopy has been applied to analyze lipid-related spectral signals in complex systems, indicating its potential for studying this compound in various matrices semanticscholar.org. Pharmaceutical excipient libraries that include Raman spectra of common compounds like sorbitan (B8754009) monopalmitate and sorbitan monostearate suggest the relevance of Raman spectroscopy in the analysis of lipid-based materials thermofisher.com.

X-ray Diffraction (XRD) and Scattering (SAXS, WAXS, USAXS) for Crystallographic Analysis

X-ray Diffraction (XRD) and X-ray Scattering techniques, including Small-Angle X-ray Scattering (SAXS), Wide-Angle X-ray Scattering (WAXS), and Ultra-Small-Angle X-ray Scattering (USAXS), are crucial for understanding the crystalline structure, polymorphism, and packing behavior of this compound and lipid systems containing it. These methods provide information about the arrangement of molecules in the solid state.

XRD is used to determine the crystalline phases present in a sample and can reveal polymorphic transitions. Studies on lipid systems have utilized XRD to examine co-crystallization and the formation of mixed crystal systems researchgate.net. WAXS provides details about the short-range order and the packing of hydrocarbon chains, while SAXS gives information about the long-range order, such as the lamellar structure and the thickness of molecular layers researchgate.netresearchgate.net. USAXS probes even larger scale structures, such as crystal nanoplatelets researchgate.netnih.gov.

The packing of hydrocarbon chains in lipid crystals can occur in different arrangements, such as single or double chain-length layers. SAXS is particularly useful for analyzing these long spacings, which correspond to the repeat distance of the lamellar structure mdpi.comucl.ac.uk. Research on stearic-palmitic sucrose (B13894) esters, which are structurally related to this compound, has shown that different esters within the mixture can exhibit double and single chain-length packing as revealed by SAXS researchgate.netresearchgate.net. This indicates that SAXS can be applied to study the chain packing of this compound, especially in mixtures or different crystalline forms.

Lipid crystals often form as small, plate-like structures known as crystal nanoplatelets (CNPs) researchgate.net. USAXS is a technique sensitive to these larger nanoscale structures and can be used to characterize their size and shape researchgate.netnih.gov. Studies on the crystallization of palm oil in the presence of stearic-palmitic sucrose esters have demonstrated that USAXS can reveal the formation of smaller CNPs upon the addition of the ester nih.govresearchgate.net. This suggests that USAXS can be a valuable tool for investigating the impact of this compound on the formation and characteristics of CNPs in lipid systems. The ability of these nanoplatelets to self-organize into a network is related to factors like lipid content and crystallization conditions researchgate.net.

Chain-Length Packing Analysis (Double vs. Single)

Microscopic Techniques for Morphological Assessment

Microscopic techniques are vital for visualizing the physical structure and arrangement of this compound crystals, offering insights into the material's microstructure and how it forms networks.

Polarized light microscopy (PLM) is a powerful technique for visualizing the crystal network of materials like this compound due to the birefringent nature of lipid crystals mdpi.comsemanticscholar.org. PLM allows for the observation of crystal shape, size, and their spatial arrangement within a matrix. Studies on fat systems, where this compound or similar saturated fatty acid esters are components, utilize PLM to assess the evolution of the fat crystal network over time mdpi.comugent.be. The technique can reveal the density and fineness of the crystal network formed under different cooling rates and temperatures ugent.be. For instance, in studies involving stearic-palmitic sucrose esters, which share structural similarities with this compound, PLM has shown that the addition of such esters can lead to more fine and dense fat crystal networks at certain temperatures ugent.be. PLM micrographs can show grain-like or granular crystals and help identify crystalline and amorphous regions within a sample mdpi.com.

Polarized Light Microscopy (PLM) for Crystal Network Visualization

Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are extensively used to study the thermal behavior of this compound, including its melting and crystallization properties, as well as polymorphic transitions ripublication.comsemanticscholar.orgmdpi.comtorontech.com. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative data on thermal transitions mdpi.comtorontech.com.

For this compound, DSC can determine key thermal parameters such as melting point and latent heat of fusion ripublication.comtorontech.com. These values are critical for applications where the phase change behavior is important, such as in thermal energy storage or in products where specific melting profiles are desired thegoodscentscompany.comripublication.com. DSC thermograms of fatty acid esters can show endothermic peaks corresponding to melting transitions mdpi.commdpi.com. The shape and position of these peaks can provide information about the purity and polymorphic form of the crystals ripublication.commdpi.com.

Research involving mixtures of fatty acids and esters, relevant to systems containing this compound, demonstrates the utility of DSC in understanding their thermal interactions and phase behavior nih.govcapes.gov.br. DSC can identify eutectic points and assess the miscibility of components nih.govcapes.gov.br. Furthermore, DSC can be used to study crystallization behavior, including nucleation and growth processes, by analyzing the exothermic peaks observed upon cooling semanticscholar.orgmdpi.com. Changes in cooling rates can affect the crystallization pathway and the resulting polymorphic forms, which can be detected and analyzed by DSC mdpi.comugent.be.

While specific DSC data solely for pure this compound was not extensively detailed in the provided search results, studies on similar compounds and mixtures containing palmitic and stearic acids highlight the typical data obtained from DSC analysis of such lipid systems. These include melting temperatures and enthalpy of fusion values, which are indicative of the energy required for the phase transition from solid to liquid ripublication.comscribd.com.

Below is an example of how thermal data, if available for this compound or a similar compound, could be presented in an interactive table format. Please note that the data below is illustrative and not directly from the search results for pure this compound, but represents the type of data obtained from DSC studies on relevant lipid systems ripublication.comscribd.com.

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting Onset~55-
Melting Peak~58~180
Crystallization Onset~50-
Crystallization Peak~48~175

The application of DSC allows for the assessment of the thermal stability and polymorphic transformations of this compound, contributing to a comprehensive understanding of its material properties semanticscholar.orgmdpi.com.

Environmental Fate and Ecotoxicology of Stearyl Palmitate

Biodegradation Pathways and Kinetics

Biodegradation is a primary process influencing the environmental fate of organic substances, involving their breakdown into simpler compounds by microorganisms. dincertco.deomicsonline.org The rate and extent of biodegradation are influenced by the chemical structure of the substance and various environmental factors. dincertco.demdpi.com

Aerobic and Anaerobic Degradation in Environmental Compartments

Stearyl palmitate is an ester, and esters can undergo hydrolysis, breaking down into their constituent alcohol (stearyl alcohol) and fatty acid (palmitic acid). nih.goveuropa.eu These resulting compounds can then be further degraded through biological processes. Fatty acids, such as palmitic acid, can be degraded aerobically (in the presence of oxygen) and anaerobically (in the absence of oxygen) by microorganisms through pathways like beta-oxidation. researchgate.netslideshare.net Aerobic biodegradation typically leads to the formation of carbon dioxide, water, mineral salts, and new biomass. dincertco.deomicsonline.org Anaerobic digestion, which occurs in environments without oxygen like sediments and anaerobic digesters, can break down organic material, producing methane (B114726) and carbon dioxide. omicsonline.orgslideshare.net While specific biodegradation data for this compound itself in various environmental compartments are not extensively detailed in the search results, related fatty acid esters and fatty alcohols are generally considered readily biodegradable under aerobic conditions. europa.eucler.com For example, fatty acid esters are readily biodegradable according to OECD criteria in several experimental studies. europa.eu

Influence of Environmental Factors on Degradation Rates

The rate of biodegradation is influenced by several environmental factors, including temperature, moisture, oxygen concentration, pH, and the diversity of the microbial community. dincertco.demdpi.comnih.govmdpi.com Higher temperatures and the presence of oxygen generally favor faster aerobic biodegradation rates. dincertco.denih.gov In aquatic systems, factors such as dissolved and particulate organic matter, nutrient status, and sediment properties also play a role. nih.gov The composition of the microbial community is crucial, as different microorganisms possess varying capacities to degrade specific compounds. dincertco.denih.gov The bioavailability of the substance to microorganisms also affects the degradation rate. nih.gov

Environmental Distribution and Partitioning Behavior

The environmental distribution and partitioning of a chemical substance are determined by its physical and chemical properties and the characteristics of the environmental compartments (air, water, soil, sediment). ca.gov

Sorption to Soil and Sediment Matrices

This compound is insoluble in water. nih.gov Based on its low water solubility and potential for adsorption to organic soil and sediment particles, the main environmental compartments for its distribution are expected to be soil and sediment. europa.eueuropa.eu Sorption is the process by which a substance becomes associated with a solid phase, such as soil or sediment. erwiki.net For nonionic and nonpolar organic contaminants, sorption is primarily associated with the organic matter in solids. erwiki.netresearchgate.net The sorption capacity can be influenced by the composition and amount of organic matter, as well as the pH of the system. researchgate.netmdpi.com

Volatilization and Atmospheric Fate

Volatilization is the process by which a substance moves from a solid or liquid phase into the air. The potential for volatilization is related to a compound's vapor pressure and Henry's Law constant. This compound is described as a solid wax at room temperature shayandcompany.com and is expected to have low volatility. europa.eu While stearyl alcohol, a component of this compound, can volatilize from moist soil and water surfaces, adsorption to soil and sediment can attenuate this process. atamanchemicals.com Vapor-phase organic compounds in the atmosphere can be degraded by reactions with photochemically-produced hydroxyl radicals. ca.govatamanchemicals.com Particulate-phase substances can be removed from the atmosphere through wet or dry deposition. atamanchemicals.com

Ecotoxicological Assessments and Environmental Impact

Future Research Directions and Emerging Applications of Stearyl Palmitate

Translational Research in Biomedical and Pharmaceutical Fields

Translational research involving stearyl palmitate is exploring its potential in biomedical and pharmaceutical applications beyond its traditional roles as an excipient. Recent studies suggest this compound may possess biological activities that could be leveraged for therapeutic purposes. For instance, research indicates that this compound has shown potential as a multi-target inhibitor against breast cancer. smolecule.comresearchgate.net In-silico, in-vitro, and in-vivo approaches have been employed to investigate this potential. researchgate.net

In-silico screening and molecular dynamics simulations have identified this compound as a potential molecule that can inhibit key proteins involved in breast cancer, such as HER-2, MEK-1, and PARP-1. researchgate.net In vitro studies using MTT assays have demonstrated selective cytotoxicity of this compound towards breast cancer cells (MCF-7) compared to non-cancerous cells (L929). researchgate.net Furthermore, fluorescence staining and flow cytometry analysis have indicated that this compound can induce apoptosis in MCF-7 cells at a specific concentration. researchgate.net In vivo efficacy studies using zebrafish models have shown a reduction in tumor size upon treatment with this compound. researchgate.net These findings suggest a promising avenue for further investigation into this compound as a potential anti-breast cancer agent. researchgate.net

The interaction of this compound with biological systems at the molecular level, particularly its role in inhibiting certain cancer pathways and its selective cytotoxicity, highlights its potential for further exploration in therapeutic uses. smolecule.com Its interactions with fatty acids and other esters also underscore its significance in lipid metabolism research. smolecule.com

Advanced Material Development and Engineering

This compound's physical and chemical properties, such as its melting point and crystalline structure, make it a candidate for use in developing advanced materials. Its application as a functional wax with viscosity-building and emulsion stabilizing properties is already established in cosmetics and personal care products. makingcosmetics.comshayandcompany.comcosmeticsinfo.orgvkinternational.co.in Future research could focus on leveraging these properties for novel material applications.

For example, its ability to influence viscosity and provide a smooth skin feel in cosmetic formulations shayandcompany.comvkinternational.co.in could be translated to the development of new materials with tailored rheological properties. Its role as an emulsion stabilizer makingcosmetics.comcosmeticsinfo.org might be explored in creating stable advanced emulsions for various industrial applications. The precise thermal profile of this compound also makes it suitable for use in various products thegoodscentscompany.com, suggesting potential in materials that require specific thermal behavior.

While direct research on this compound in advanced material engineering beyond its current uses is not extensively detailed in the provided search results, the exploration of other fatty acid esters in material science, such as their use in eutectic ionic liquids for metal leaching taylors.edu.my, suggests a broader potential for this compound in this field. The unique combination of properties of this compound, including its melting point and solubility, could distinguish it for specific material development purposes. smolecule.com

Sustainable Production and Biorefinery Concepts

The sustainable production of chemicals and materials is a growing area of focus, and this compound, being derived from fatty acids and fatty alcohols which can be sourced from renewable biomass makingcosmetics.comshayandcompany.com, fits within the scope of biorefinery concepts. Biorefineries aim to convert biomass into a spectrum of products, including chemicals, materials, and bioenergy, in a sustainable and often waste-free manner. bmbf.demdpi.com

Research in sustainable production could explore more efficient and environmentally friendly methods for synthesizing this compound from renewable feedstocks. This aligns with the broader goal of utilizing agroindustrial byproducts and biomass for generating biobased products. mdpi.comfrontiersin.org Studies on the biorefinery of various biomass sources, such as palm oil by-products and macroalgae, have shown the potential for obtaining fatty acids like palmitic acid, a precursor to this compound. frontiersin.orgmdpi.com

Future research could investigate integrated biorefinery processes specifically aimed at the co-production of stearyl alcohol and palmitic acid from sustainable sources, followed by their efficient esterification to produce this compound. This would contribute to a more sustainable supply chain for this compound and reduce reliance on non-renewable resources. The concept of utilizing the complete biomass for various products is a key aspect of biorefineries bmbf.de, suggesting that the production of this compound could be integrated into larger biomass valorization schemes.

Computational Modeling and In Silico Predictions (e.g., Molecular Dynamics Simulations)

Computational modeling, particularly molecular dynamics (MD) simulations, plays a crucial role in understanding the behavior of molecules at an atomic level and predicting their interactions and properties. mdpi.comresearchgate.net This approach is increasingly being applied to study lipids and fatty acid esters like this compound.

Molecular dynamics simulations have already been utilized in the context of this compound research, specifically in investigating its interaction with biological targets, such as in the study of its potential as a breast cancer inhibitor where MD simulations confirmed the prediction of multi-target inhibition. researchgate.net MD simulations are valuable for understanding the dynamics of protein-ligand complexes and gaining insights into interaction mechanisms. researchgate.netresearchgate.net

Beyond biological interactions, computational modeling can be used to predict the physical properties of this compound and its behavior in different environments. For example, MD simulations have been used to study the self-assembly of palmitate esters and their interactions with other molecules, such as in the context of drug delivery systems. mdpi.com These simulations can provide insights into micelle formation and the behavior of esters in aqueous solutions. mdpi.com

Future research could extensively utilize computational modeling to:

Predict the solubility and compatibility of this compound with various materials for advanced formulations.

Simulate the self-assembly behavior of this compound in different solvent systems to design novel delivery systems or material structures.

Investigate the interaction of this compound with biological membranes or proteins to better understand its potential biological activities or its effects as a cosmetic ingredient.

Model the reaction pathways and optimize conditions for the sustainable production of this compound through in silico reaction engineering.

The application of techniques like Reactive Force Field (ReaxFF) molecular dynamics, used in studying the decarboxylation of methyl palmitate tandfonline.com, could potentially be adapted to study the synthesis or degradation of this compound. Computational modeling offers a powerful tool to complement experimental research and accelerate the discovery and development of new applications for this compound.

Here is a table summarizing some research findings related to this compound and related compounds discussed in the search results:

Research AreaCompound(s) StudiedKey Finding(s)Method(s) UsedSource(s)
Anti-breast cancer potentialThis compoundPotential multi-target inhibitor of HER-2, MEK-1, and PARP-1; Selective cytotoxicity towards MCF-7 cells; Induces apoptosis; Reduces tumor size in zebrafish.In-silico screening, Molecular Dynamics Simulation, MTT assay, Fluorescence staining, Flow cytometry, In-vivo zebrafish model. researchgate.net
Lipid metabolism and neurological conditionsPalmitic acid, Stearic acidIncreased levels in plasma correlated with motor dysfunction in a Parkinson's disease model.Metabolomics, Multivariate and univariate analyses. nih.gov
Self-assembly and drug delivery (related ester)Oleyl palmitate ester, DiclofenacSelf-assembly into micelles; Drug behaves as a co-surfactant; Adding drug results in a more compact micellar structure.All-atom Molecular Dynamics Simulations. mdpi.com
Decarboxylation (related ester)Methyl palmitateDecarboxylation reaction studied on various catalysts; Activation energies determined; Reactions follow first-order kinetics.Reactive Force Field (ReaxFF) molecular dynamics simulation. tandfonline.com
Fatty acid binding protein interactionPalmitate, LaurateLigand entry process studied; Residues at cavity entrance play an important role; Binding is a rapid process once protein is open.Molecular dynamics simulations, MMGBSA method. researchgate.net

Table 1: Summary of Selected Research Findings

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing stearyl palmitate, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves esterification of palmitic acid with stearyl alcohol under acidic catalysis. To ensure reproducibility:

  • Use anhydrous conditions to prevent hydrolysis .
  • Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation .
  • Purify the product via recrystallization in non-polar solvents (e.g., hexane) and validate purity using melting point analysis (59°C) .
  • Document reagent ratios, temperature, and reaction time meticulously, adhering to guidelines for experimental reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Time-of-flight secondary ion mass spectrometry (ToF–SIMS) : For surface analysis (detects characteristic peaks at m/z = 257.2 for this compound) and semiquantitative layer composition .
  • Gas chromatography-mass spectrometry (GC-MS) : To confirm molecular weight (508.9 g/mol) and identify impurities .
  • Nuclear magnetic resonance (NMR) : For structural elucidation of the ester backbone (C34H68O2) .
  • Report instrument parameters (e.g., Bi3++ mode for ToF–SIMS) and calibration standards to enhance cross-study comparability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or thermodynamic properties of this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies include:

  • Conduct differential scanning calorimetry (DSC) to identify polymorph transitions and validate melting points .
  • Use high-performance liquid chromatography (HPLC) to quantify impurities affecting solubility in chloroform or methanol .
  • Compare data against computational models (e.g., COSMO-RS) to predict solubility parameters under varying conditions .
  • Cross-reference synthesis protocols and purity thresholds (e.g., ≥95% by GC-MS) to isolate methodological variables .

Q. What experimental designs are optimal for studying this compound’s interactions in lipid bilayer systems?

  • Methodological Answer :

  • Model membranes : Use Langmuir-Blodgett troughs to study monolayer formation, measuring surface pressure-area isotherms to assess molecular packing .
  • Control systems : Compare this compound with structurally similar esters (e.g., cetyl palmitate) to isolate chain-length effects .
  • Dynamic light scattering (DLS) : Evaluate colloidal stability in aqueous dispersions .
  • Ensure statistical rigor by replicating experiments across ≥3 batches and reporting mean ± standard deviation .

Q. How should researchers address challenges in quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Extraction : Use liquid-liquid extraction with chloroform:methanol (2:1 v/v) to recover this compound .
  • Quantification : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards to mitigate matrix effects .
  • Validate recovery rates (≥80%) and limits of detection (LOD < 0.1 µg/mL) using spiked samples .

Methodological and Ethical Considerations

Q. What statistical approaches are appropriate for analyzing this compound’s structure-property relationships?

  • Methodological Answer :

  • Use multivariate regression to correlate chain length (C34), melting point (59°C), and solubility parameters .
  • Apply principal component analysis (PCA) to identify dominant variables in lipid interaction studies .
  • Consult statisticians early to define sample sizes (e.g., power analysis) and avoid Type I/II errors .

Q. How can researchers design studies to ensure ethical and reproducible outcomes?

  • Methodological Answer :

  • Pre-register hypotheses and protocols in open-access repositories (e.g., OSF) to reduce bias .
  • Share raw data (e.g., ToF–SIMS spectra, DSC thermograms) as supplementary materials .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.